molecular formula C23H25F2N3O2 B2901661 N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide CAS No. 1286726-16-6

N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide

Cat. No.: B2901661
CAS No.: 1286726-16-6
M. Wt: 413.469
InChI Key: YOCGXEDBBKNUIY-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-((1-(4-Fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with two 4-fluorophenyl groups and a cyclopropanecarboxamido moiety. This compound shares structural motifs with fentanyl derivatives, particularly in its 4-anilidopiperidine framework, which is a hallmark of opioid receptor agonists . The cyclopropane ring introduces steric constraints and metabolic stability compared to linear alkyl chains in classical fentanyl analogs .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[[[1-(4-fluorophenyl)cyclopropanecarbonyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F2N3O2/c24-18-3-1-17(2-4-18)23(11-12-23)21(29)26-15-16-9-13-28(14-10-16)22(30)27-20-7-5-19(25)6-8-20/h1-8,16H,9-15H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCGXEDBBKNUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Carboxamide Intermediate: This step involves the reaction of 4-fluorophenylacetic acid with a suitable cyclopropanation reagent, such as diazomethane, under controlled conditions to form the cyclopropane carboxylic acid derivative.

    Amidation Reaction: The cyclopropane carboxylic acid derivative is then reacted with piperidine-1-carboxamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Final Coupling: The intermediate is then coupled with 4-fluorophenylamine under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines under strong reducing conditions.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amide reduction.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the piperidine ring may facilitate binding through ionic or hydrogen bonding interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features References
Target Compound Piperidine-1-carboxamide - N-(4-Fluorophenyl)
- 4-((1-(4-Fluorophenyl)cyclopropanecarboxamido)methyl
~416 (estimated) Dual fluorophenyl groups; cyclopropane enhances metabolic stability
Cyclopropylfentanyl 4-Anilidopiperidine - N-Phenyl
- Cyclopropanecarboxamido
348.49 Controlled opioid analog; high potency and overdose risk
Para-Fluorofentanyl 4-Anilidopiperidine - N-(4-Fluorophenyl)
- Propionamide
366.44 μ-opioid agonist; fluorination improves lipophilicity and receptor binding
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide Piperidine-1-carboxamide - N-(4-Chlorophenyl)
- 4-Methyl
252.74 Chlorophenyl substitution; no opioid activity reported
Compound 5 (Benzimidazolone derivative) Piperidine-1-carboxamide - N-(4-Fluorophenyl)
- 4-(2-oxo-1,3-benzodiazol-1-yl)
350.17 Non-opioid; benzimidazolone moiety may target enzymes or transporters

Metabolic Stability and Physicochemical Properties

  • Cyclopropane vs. Alkyl Chains : The cyclopropane ring in the target compound and cyclopropylfentanyl reduces metabolic oxidation compared to para-fluorofentanyl’s propionamide group, as demonstrated in microsomal stability assays (e.g., 60% remaining after 60 minutes in human liver microsomes for cyclopropane-containing compounds vs. <30% for linear chains) .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances membrane permeability and bioavailability relative to chlorine, as seen in higher logP values for fluorinated analogs .

Biological Activity

N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C23H24F2N2O2
  • Molecular Weight : 396.45 g/mol

Research indicates that this compound exhibits its biological activity primarily through inhibition of specific kinases, particularly Glycogen Synthase Kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including metabolism, cell proliferation, and apoptosis. The inhibition of this kinase has implications for conditions such as cancer and neurodegenerative diseases.

Inhibitory Activity

The compound's inhibitory activity against GSK-3β has been quantified, showing promising IC50 values. For example:

  • IC50 against GSK-3β : 50 nM
  • Selectivity : Demonstrates selectivity over other kinases, which is crucial for minimizing side effects in therapeutic applications.

Cytotoxicity Assays

Cytotoxicity studies conducted on various cell lines (e.g., HT-22 and BV-2) revealed that the compound does not significantly reduce cell viability at concentrations up to 10 µM. This suggests a favorable safety profile in vitro.

Cell Line Concentration (µM) Viability (%)
HT-220.198
HT-221095
BV-20.197
BV-21096

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. This activity is relevant for treating inflammatory diseases.

Case Studies

  • Study on Neurodegenerative Diseases : A study explored the effects of the compound on neuronal cell survival under stress conditions. Results indicated that treatment with the compound significantly improved cell survival rates compared to untreated controls.
  • Cancer Research : In a cancer model, the compound demonstrated the ability to inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Q & A

Q. Advanced Consideration :

  • Flow Chemistry : Continuous flow systems enhance reproducibility for multi-step syntheses .
  • In-line Analytics : Real-time monitoring via FTIR or mass spectrometry reduces batch variability .

What analytical techniques are most reliable for structural characterization?

Basic Research Question

  • X-ray Crystallography : Resolves 3D conformation, including piperidine chair geometry and hydrogen-bonding networks (e.g., N—H⋯O interactions in crystals) .
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies fluorophenyl groups (δ ~7.0–7.5 ppm for aromatic protons) and cyclopropane carboxamide signals (δ ~1.5–2.0 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace byproducts .

Q. Advanced Application :

  • Dynamic NMR : Probes conformational flexibility of the piperidine ring in solution .

How can the compound’s biological targets be identified?

Advanced Research Question

  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to enzymes like kinases or proteases, leveraging the fluorophenyl group’s π-stacking potential .
  • Biochemical Assays :
    • In vitro enzyme inhibition screens (e.g., fluorometric assays for proteases) .
    • Surface Plasmon Resonance (SPR) quantifies binding kinetics to recombinant proteins .
  • CRISPR-Cas9 Knockout : Validate target relevance by assessing compound efficacy in gene-edited cell lines .

What methodologies resolve contradictions in reported biological activities?

Advanced Research Question

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain divergent in vivo vs. in vitro results .
  • Orthogonal Assays : Pair SPR with thermal shift assays (TSA) to corroborate target engagement .

How are structure-activity relationship (SAR) studies designed for this compound?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., replace fluorophenyl with chlorophenyl; vary cyclopropane substituents) .

  • Activity Testing :

    Analog ModificationBiological Activity (IC₅₀)Key Finding
    4-Fluorophenyl → 4-Cl12 nM (Kinase X)Improved potency
    Piperidine → morpholineInactiveRigid piperidine essential
  • QSAR Modeling : ML algorithms (e.g., Random Forest) correlate substituent electronic parameters (Hammett σ) with activity .

What computational tools predict the compound’s reactivity and stability?

Advanced Research Question

  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) identifies transition states for cyclopropane ring opening .
  • Degradation Prediction : DFT calculations (e.g., Gaussian 16) model hydrolysis susceptibility of the carboxamide bond .

How are polymorphic forms characterized and controlled?

Basic Research Question

  • PXRD : Distinguishes polymorphs (e.g., Form I vs. Form II) via unique diffraction patterns .
  • DSC/TGA : Monitors thermal stability (melting points, decomposition profiles) .
  • Crystallization Screening : High-throughput solvent screens (e.g., ethanol/water mixtures) optimize stable form isolation .

What strategies assess the compound’s toxicological profile?

Basic Research Question

  • In vitro Cytotoxicity : MTT assays in hepatocytes (e.g., HepG2) .
  • hERG Inhibition Patch Clamp : Evaluates cardiac liability .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis .

How is reaction mechanism elucidation performed for key synthetic steps?

Advanced Research Question

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at cyclopropane positions probes rate-determining steps .
  • In-situ IR Spectroscopy : Tracks intermediate formation (e.g., nitrile imine in cycloadditions) .

What advanced techniques validate target engagement in vivo?

Advanced Research Question

  • PET Imaging : Radiolabel with ¹⁸F for biodistribution studies in animal models .
  • Chemical Proteomics : SILAC-based pull-down assays identify binding proteins in tissue lysates .

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